molecular formula C14H14N4O2 B10845963 8-Phenyl-1-propyl-3,7-dihydro-purine-2,6-dione

8-Phenyl-1-propyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B10845963
M. Wt: 270.29 g/mol
InChI Key: LNATVXLECNOWHK-UHFFFAOYSA-N
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Description

8-Phenyl-1-propyl-3,7-dihydro-purine-2,6-dione is a chemical compound known for its diverse applications in scientific research. It belongs to the purine family, which includes compounds that are crucial in various biological processes. This compound is characterized by its unique structure, which includes a phenyl group attached to a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-1-propyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of a purine derivative with a phenylpropyl group. One common method includes the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and potassium carbonate (K2CO3) in a refluxing solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions. This ensures higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-1-propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).

    Substitution: Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a leaving group on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced purine derivatives.

Scientific Research Applications

8-Phenyl-1-propyl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a receptor ligand.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Phenyl-1-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction pathways that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Phenyl-1-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific structural features, which confer distinct biological and chemical properties. Its phenylpropyl group enhances its interaction with certain biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

8-phenyl-1-propyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C14H14N4O2/c1-2-8-18-13(19)10-12(17-14(18)20)16-11(15-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,16)(H,17,20)

InChI Key

LNATVXLECNOWHK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=CC=C3

Origin of Product

United States

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